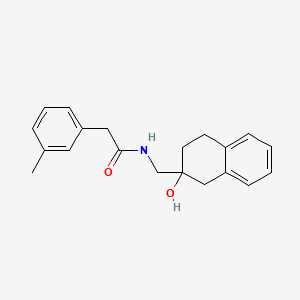

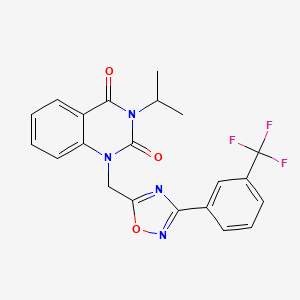

(4-(苄氧基)-5-溴-3-甲氧基吡啶-2-基)甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridinyl compounds involves multiple steps, including bromination, methoxylation, and esterification processes. An example is the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a process that could be analogous to synthesizing the target compound through specific modifications in the substitution pattern on the pyridine ring and the introduction of the benzyloxy group (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various pyridinyl and pyrimidinyl derivatives, often involves X-ray crystallography and spectroscopic techniques (IR, 1H NMR, 13C NMR) to elucidate the arrangement of atoms within the molecule and confirm the identity of synthesized compounds. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction and DFT calculations, showcasing the importance of comprehensive structural analysis in understanding compound behavior (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridinyl compounds can vary widely depending on the functional groups present. For example, the reactivity of such compounds with nucleophiles or during cyclocondensation reactions highlights the versatility of pyridinyl-based structures in chemical synthesis. The reactivity and subsequent transformations are crucial for designing compounds with desired properties and functions (Hashimoto, Ohta, Shudo, & Okamoto, 1979).

科学研究应用

大规模合成技术:

- 由Morgentin等人(2009年)领导的研究开发了一种有效获取吡啶和嘧啶-2-基乙酸酯核的方法,这种方法可能适用于类似于"(4-(苄氧基)-5-溴-3-甲氧基吡啶-2-基)甲基醋酸酯"(Morgentin et al., 2009)的化合物。

光动力疗法应用:

- Pişkin等人(2020年)合成了新的锌酞菁化合物,显示出在癌症治疗的光动力疗法中具有显著潜力。这项研究表明溴甲氧基吡啶基化合物在医疗治疗中的广泛适用性(Pişkin等人,2020年)。

生物活性化合物的合成:

- Hirokawa等人(2000年)描述了一种与多巴胺和5-羟色胺受体拮抗剂结构相关的化合物的高效合成过程。他们的方法可能为合成相关化合物提供见解,包括"(4-(苄氧基)-5-溴-3-甲氧基吡啶-2-基)甲基醋酸酯"(Hirokawa et al., 2000)。

抗癌疗法的潜力:

- Du等人(2018年)分离出新的生物碱,其中一种与甲氧基吡啶基化合物结构相似,并对人类癌细胞表现出显著的细胞毒性效果(Du et al., 2018)。

化学特性和抗氧化活性:

- Li等人(2011年)从海藻中分离出溴酚类化合物,展示出强大的抗氧化活性。这项研究强调了溴甲氧基吡啶基衍生物在开发天然抗氧化剂方面的潜力(Li et al., 2011)。

作用机制

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds or esters .

Mode of Action

The compound, being an ester, could potentially undergo hydrolysis in the presence of esterases, leading to the formation of an alcohol and an acid . The bromine atom on the pyridine ring might make the compound susceptible to nucleophilic aromatic substitution reactions .

Biochemical Pathways

It’s plausible that the compound could interfere with pathways involving aromatic compounds or esters .

Pharmacokinetics

Given its ester structure, it might be metabolized via ester hydrolysis . The presence of the bromine atom could potentially affect its distribution and excretion .

Result of Action

Based on its structure, it could potentially cause changes in cellular processes involving aromatic compounds or esters .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of esterases could accelerate the hydrolysis of the ester group . The bromine atom might make the compound more susceptible to nucleophilic aromatic substitution reactions under certain conditions .

属性

IUPAC Name |

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-11(19)21-10-14-16(20-2)15(13(17)8-18-14)22-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBUDHZJDUWDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C(=C1OC)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)

![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)